

Introduction: Unveiling the Potential of a Substituted Piperidinedione Scaffold

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Compound of Interest

Compound Name: 5-METHYL-2,4-
PIPERIDINEDIONE

Cat. No.: B055983

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In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, integral to the structure of numerous natural products and synthetic pharmaceuticals.^{[1][2]} Its favorable physicochemical properties and capacity for precise interactions with biological targets have cemented its importance. The introduction of a gem-dimethyl group at the 5-position and two carbonyl functionalities at the 2- and 4-positions of the piperidine ring gives rise to 5,5-dimethylpiperidine-2,4-dione, a molecule with unique conformational characteristics and untapped therapeutic potential.^[1] This guide offers a comprehensive exploration of this compound, from its synthesis to its hypothesized biological activities, providing a roadmap for researchers and drug development professionals interested in this promising scaffold. While direct biological data on 5,5-dimethylpiperidine-2,4-dione is limited, this document will extrapolate from the well-documented activities of structurally related glutarimide and piperidine derivatives to build a strong case for its potential therapeutic applications.

Chemical Profile and Synthesis

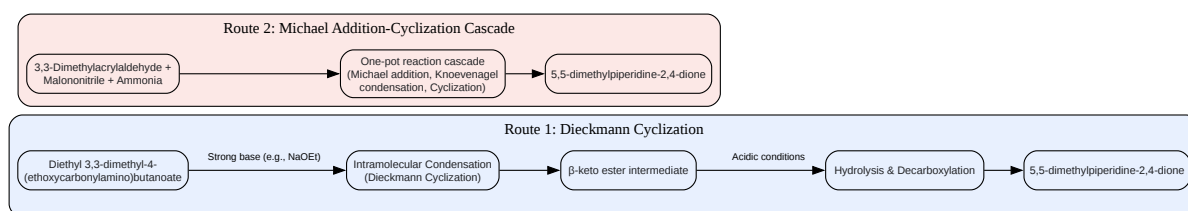
A thorough understanding of the molecule's synthesis and chemical properties is fundamental to any investigation into its biological activity.

Chemical Identifiers

Identifier	Value
IUPAC Name	5,5-dimethylpiperidine-2,4-dione
Molecular Formula	C ₇ H ₁₁ NO ₂
Molecular Weight	141.17 g/mol
SMILES	CC1(C)CC(=O)NC(=O)C1
InChI	InChI=1S/C7H11NO2/c1-7(2)4-5(9)8-6(10)3-7/h3-4H2,1-2H3,(H,8,9)
InChIKey	DEPCULBMHFQAOA-UHFFFAOYSA-N
CAS Number	Not Assigned[3]

Synthetic Pathways

The synthesis of 5,5-dimethylpiperidine-2,4-dione can be achieved through several routes, with the Dieckmann cyclization being a prominent method.[3][4][5] An alternative approach involves a Michael addition-cyclization cascade.[6]



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Caption: Comparative synthetic routes to 5,5-dimethylpiperidine-2,4-dione.

Hypothesized Biological Activities and Investigative Protocols

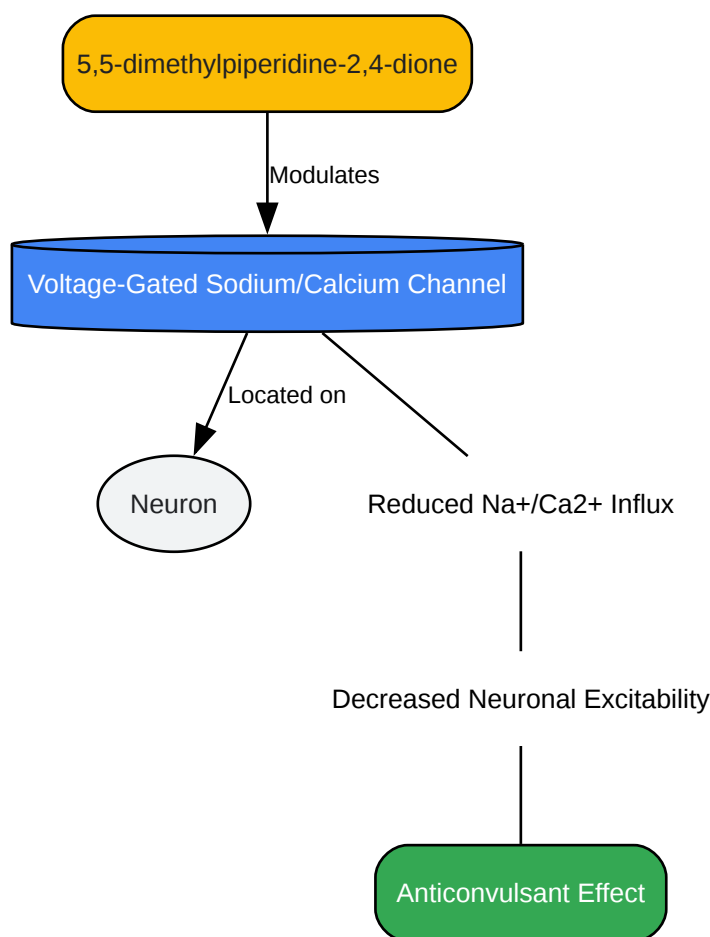
The true potential of 5,5-dimethylpiperidine-2,4-dione lies in its likely biological activities, inferred from a wealth of data on related compounds.

Anticonvulsant and CNS Depressant Activity: A Primary Focus

Derivatives of pyrrolidine-2,5-dione and imidazolidine-2,4-dione, which share structural similarities with our target molecule, have demonstrated significant anticonvulsant properties.^[7]^[8]^[9] It is therefore highly probable that 5,5-dimethylpiperidine-2,4-dione could exhibit similar central nervous system (CNS) depressant and anticonvulsant effects.

Proposed Mechanism of Action (Hypothetical)

The anticonvulsant activity of many heterocyclic compounds is mediated through their interaction with neuronal voltage-gated sodium and calcium channels.^[10] It is plausible that 5,5-dimethylpiperidine-2,4-dione could modulate these channels, thereby reducing neuronal excitability.



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Caption: Proposed mechanism for anticonvulsant activity.

Experimental Protocol: Anticonvulsant Screening in a Murine Model

- Animal Model: Male Swiss albino mice (20-25 g).
- Test Compound Administration: 5,5-dimethylpiperidine-2,4-dione is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses.
- Maximal Electroshock (MES) Test:
 - 30 minutes post-compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

- The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.
- Subcutaneous Pentylenetetrazole (scPTZ) Test:
 - 30 minutes post-compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
 - The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
- Data Analysis: The dose of the compound required to protect 50% of the animals (ED50) is calculated for each test.

Antiproliferative and Cytotoxic Potential

Glutarimide derivatives have been reported to possess antiproliferative and antibacterial activities.[\[11\]](#)[\[12\]](#) This suggests that 5,5-dimethylpiperidine-2,4-dione could be a valuable scaffold for the development of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Lines: A panel of human cancer cell lines (e.g., HeLa, K562, MDA-MB-453) and a normal cell line (e.g., MRC-5) for selectivity assessment.[\[11\]](#)
- Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with serial dilutions of 5,5-dimethylpiperidine-2,4-dione for 48-72 hours.
- MTT Assay:
 - MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
 - The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

- The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined.

Antimicrobial Activity

The piperidine and glutarimide cores are present in various compounds with demonstrated antibacterial and antifungal properties.^{[11][12][13]} This provides a rationale for screening 5,5-dimethylpiperidine-2,4-dione for antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

- Microorganisms: A panel of Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus cereus*) and Gram-negative (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*) bacteria, and fungal strains (e.g., *Candida albicans*).
- Preparation of Inoculum: Bacterial and fungal cultures are grown to a specific turbidity corresponding to a known cell density.
- Assay Setup:
 - Serial twofold dilutions of 5,5-dimethylpiperidine-2,4-dione are prepared in a suitable broth medium in a 96-well microtiter plate.
 - Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

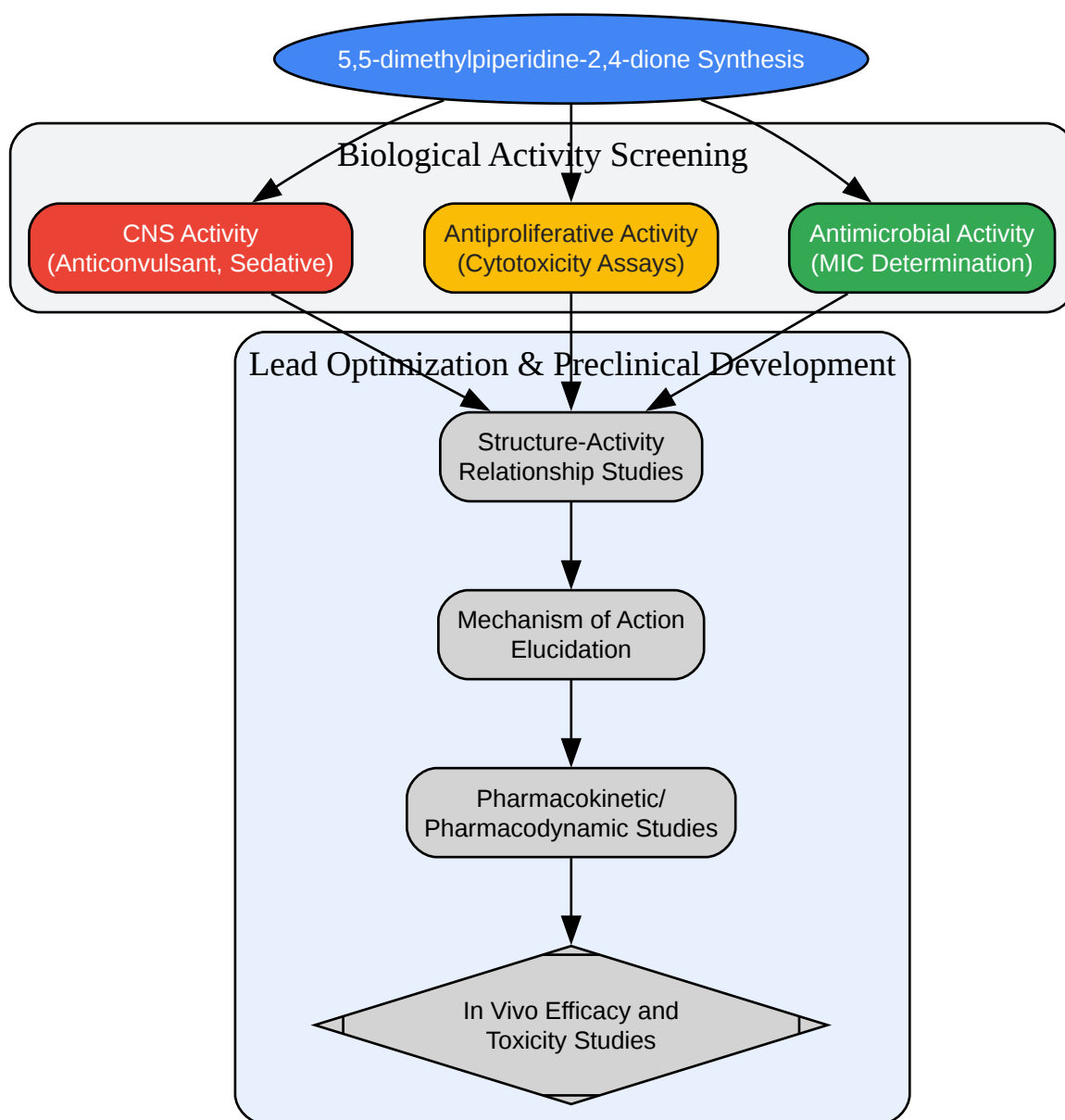
Structure-Activity Relationship (SAR) and Future Directions

The gem-dimethyl group at the 5-position of the piperidinedione ring is a key structural feature that likely influences its biological activity. This substitution may enhance lipophilicity, potentially

improving blood-brain barrier penetration for CNS effects. Furthermore, it may lock the conformation of the ring, leading to more specific interactions with biological targets.

Future research should focus on:

- Synthesis and screening of analogues: Modifications at the N1 position and the remaining methylene carbons could be explored to optimize activity and selectivity.
- In-depth mechanistic studies: Should any of the hypothesized activities be confirmed, detailed studies to elucidate the precise molecular targets will be crucial.
- Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of 5,5-dimethylpiperidine-2,4-dione will be essential for its development as a therapeutic agent.



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Caption: Proposed workflow for the investigation of 5,5-dimethylpiperidine-2,4-dione.

Conclusion

5,5-dimethylpiperidine-2,4-dione represents a promising, yet underexplored, chemical entity. Based on robust evidence from structurally related compounds, there is a strong rationale to investigate its potential as an anticonvulsant, antiproliferative, and antimicrobial agent. The experimental protocols and strategic workflow outlined in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this intriguing molecule.

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